molecular formula C13H18O4 B13557475 3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid

3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13557475
M. Wt: 238.28 g/mol
InChI Key: UQIRUSVUFIBGTN-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-ethoxy-4-methoxyphenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-ethoxy-4-methoxyphenyl halide with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure but lacks the ethoxy group.

    4-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position.

    3-Ethoxyphenylboronic acid: Similar but lacks the methoxy group.

Uniqueness

3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C13H18O4/c1-4-17-12-8-10(5-6-11(12)16-3)7-9(2)13(14)15/h5-6,8-9H,4,7H2,1-3H3,(H,14,15)

InChI Key

UQIRUSVUFIBGTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(C)C(=O)O)OC

Origin of Product

United States

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